Betrixaban

説明

Betrixaban is a Factor Xa inhibitor used for prophylaxis of venous thromboembolism (VTE) in hospitalized patients . It is an anticoagulant that works by decreasing the clotting ability of the blood and helps prevent harmful clots from forming in the blood vessels .

Synthesis Analysis

The synthesized imidoate reacted with dimethylamine to get betrixaban hydrochloride, which was salified by alkaline hydrolysis to obtain the betrixaban maleate .

Molecular Structure Analysis

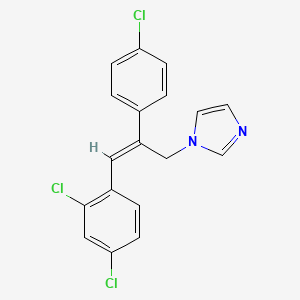

Betrixaban has a molecular formula of C23H22ClN5O3 . It is a member of guanidines, a member of benzamides, a secondary carboxamide, a monochloropyridine, and a monomethoxybenzene . The molecular weight of Betrixaban is 451.9 g/mol .

Chemical Reactions Analysis

Betrixaban has minimal hepatic metabolism (<1%), preventing potential accumulation with liver impairment . Plasma samples were assessed for betrixaban for a range of 0.100 to 50.0 ng/mL (based on analysis of 0.1 mL plasma) .

Physical And Chemical Properties Analysis

Betrixaban has a rapid absorption at a dose of 80 mg. Its peak plasma concentration is registered within 3-4 hours after oral administration in healthy humans . The oral bioavailability is 34%, and it can be reduced with the consumption of food . The apparent volume of distribution is 32 L/kg .

科学的研究の応用

1. Prevention of Venous Thromboembolism in Knee Replacement Surgery

Betrixaban has been studied for its effectiveness in preventing venous thromboembolism (VTE) in patients undergoing total knee replacement. A clinical trial demonstrated that betrixaban showed antithrombotic activity and was well-tolerated in knee replacement patients at the doses studied (Turpie et al., 2008).

2. Pharmacokinetics and Drug Interaction

Research on the metabolism and disposition of betrixaban revealed that it is mainly excreted unchanged and has minimal interaction with major cytochrome P450 (CYP) enzymes. This indicates a low potential for drug-drug interactions, which is crucial for patient safety (Hutchaleelaha et al., 2012).

3. Impact on Coagulation Assays

A study focused on how betrixaban affects routine coagulation assays, finding that it significantly alters several diagnostic tests. Understanding these effects is important for correctly interpreting coagulation assays in patients taking betrixaban (Siriez et al., 2018).

4. Cardiac Safety Profile

Betrixaban has been evaluated for its impact on cardiac safety, particularly in terms of QTc prolongation, a measure of heart rhythm. Studies concluded that betrixaban does not cause significant QTc interval changes, affirming its safety from a cardiac perspective (Sinha et al., 2013).

5. Use in Atrial Fibrillation

Research comparing betrixaban with warfarin in patients with atrial fibrillation indicated that betrixaban might offer a similar or lower rate of bleeding compared to well-controlled warfarin. This suggests its potential use in managing atrial fibrillation (Connolly et al., 2013).

6. Effect on Deep Vein Thrombosis Burden

Betrixaban has been shown to reduce the risk and extent of deep vein thrombosis (DVT) in medically ill patients. This highlights its effectiveness in reducing the thrombus burden in patients at risk of VTE (Chi et al., 2017).

7. Approval for Extended Prophylaxis in Acutely Ill Patients

Betrixaban received FDA approval for extended-duration thromboprophylaxis in acutely ill medical patients, marking its significance in preventing VTE in this patient group (Ageno, 2018).

8. Pharmacokinetic Profile

Betrixaban'spharmacokinetic profile is characterized by limited renal excretion and minimal metabolism through the cytochrome p450 system, making it a potentially flexible option for patients with renal impairment (Palladino et al., 2013).

9. Risk Stratification in Acutely Ill Patients

Betrixaban's role in risk stratification for stroke among acutely ill hospitalized medical patients has been underscored. It highlights the unmet need for targeted stroke risk stratification in this patient population (Marszalek et al., 2017).

10. Safety and Efficacy in Different Dosages

A study comparing the safety and efficacy of full versus reduced-dose betrixaban in medically ill patients showed that the 80-mg dose had improved efficacy across all cohorts relative to standard-dose enoxaparin without an excess risk of major bleeding (Gibson et al., 2017).

11. Potential as a Direct Oral Anticoagulant

Betrixaban is considered a valuable addition to the repertoire of direct oral anticoagulants (DOACs), particularly for patients with renal or hepatic dysfunction, due to its unique pharmacokinetic properties (Thoenes et al., 2016).

12. FDA Approval and Clinical Application

Betrixaban's FDA approval for extended VTE prophylaxis in acutely ill medical patients and its safety and efficacy profile underscore its role in clinical practice (Almalki, 2017).

13. Efficacy in Critically Ill Patients

A study assessing betrixaban's efficacy in critically ill patients found a reduction in VTE risk without increased major bleeding events, suggesting its benefit in this specific patient group (Chi et al., 2019).

14. Extended-Duration Thromboprophylaxis

Betrixaban's effectiveness in extended-duration thromboprophylaxis in acutely ill medical patients was demonstrated, suggesting its role in reducingVTE risk in patients with prolonged risk factors beyond standard therapy duration (Cohen et al., 2016).

15. Discovery and Development

The discovery and development of betrixaban, including its chemical structure and factor Xa inhibitory activity, highlight its emergence as a clinically significant anticoagulant (Zhang et al., 2009).

16. Net Clinical Outcomes

An analysis from the APEX trial showed that extended-duration betrixaban significantly reduced fatal or irreversible events compared with standard-duration enoxaparin among hospitalized medically ill patients (Gibson et al., 2017).

17. Pharmacogenetics

The pharmacogenetics of direct oral anticoagulants, including betrixaban, have been systematically reviewed, focusing on the inter-individual variability in pharmacodynamics and pharmacokinetics due to genetic polymorphisms (Raymond et al., 2021).

将来の方向性

Betrixaban is the first direct oral anticoagulant approved for VTE prophylaxis in adult, acutely ill patients at risk for thromboembolisms . Its unique pharmacological profile, including a long half-life, minimal renal clearance, and minimal hepatic metabolism, may allow broader use to include patients with renal impairment .

特性

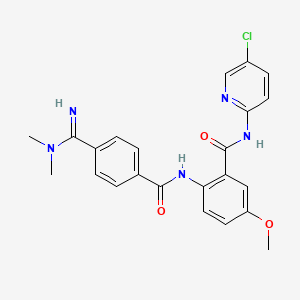

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOLNRLADUSQLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954727 |

Source

|

| Record name | Betrixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5-2.7 mg/ml |

Source

|

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Betrixaban is a cofactor-independent direct inhibitor of the Factor Xa and inhibits free and prothrombinase-bound Factor Xa. |

Source

|

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Betrixaban | |

CAS RN |

330942-05-7 |

Source

|

| Record name | Betrixaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330942-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betrixaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330942057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betrixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betrixaban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETRIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74RWP7W0J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

200-212 ºC |

Source

|

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。